4-Ethylbenzenebutanoyl chloride
Description
4-Ethylbenzenebutanoyl chloride (C₁₂H₁₅ClO) is an acyl chloride derivative featuring a butanoyl chloride group (-COCl) attached to a para-ethyl-substituted benzene ring. With a molecular weight of 210.70 g/mol, it serves as a reactive intermediate in organic synthesis, particularly in the formation of amides, esters, and ketones. Its structure combines the electron-donating ethyl group with the electrophilic carbonyl carbon, influencing its reactivity and applications in pharmaceuticals and polymer chemistry.
Properties
IUPAC Name |
4-(4-ethylphenyl)butanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXOCWLDKXOGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylbenzenebutanoyl chloride can be synthesized through the acylation of 4-ethylbenzoic acid with thionyl chloride (SOCl2). The reaction typically involves heating the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or oxalyl chloride ((COCl)2) as alternative chlorinating agents. These methods are preferred due to their higher yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzenebutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-ethylbenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed:
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Alcohols: Formed upon reduction.
Scientific Research Applications
4-Ethylbenzenebutanoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethylbenzenebutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.
Comparison with Similar Compounds
Structural and Functional Group Differences
- 4-Ethylbenzoyl Chloride (C₉H₉ClO): This compound has a shorter benzoyl group (-C₆H₄COCl) directly attached to the ethyl-substituted benzene ring. Its molecular weight (168.62 g/mol) is lower than that of 4-ethylbenzenebutanoyl chloride due to the absence of a three-carbon chain. The benzoyl group’s proximity to the aromatic ring enhances its electrophilicity, making it suitable for Friedel-Crafts acylation reactions .
4-Ethylbenzenesulfonyl Chloride (C₈H₉ClO₂S) :
Featuring a sulfonyl chloride (-SO₂Cl) group, this compound (molecular weight: 204.67 g/mol) undergoes nucleophilic substitution rather than acyl substitution. It is widely used in sulfonation reactions to introduce sulfonic acid groups into organic molecules, a process critical in detergent and dye synthesis .- 4-Chloro-3-oxobutanoyl Chloride (C₄H₄Cl₂O₂): This compound contains both a chloro and oxo (ketone) group on the butanoyl chain. The electron-withdrawing effects of these substituents increase the electrophilicity of the carbonyl carbon compared to this compound. It is utilized in specialized syntheses requiring dual reactivity .
Physical and Chemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
